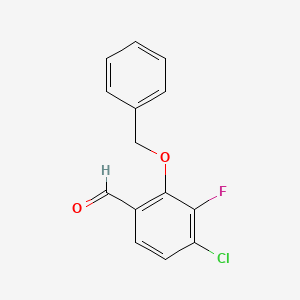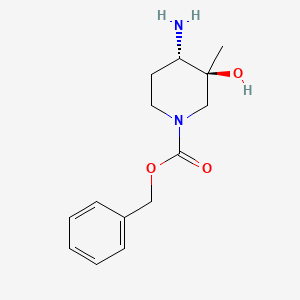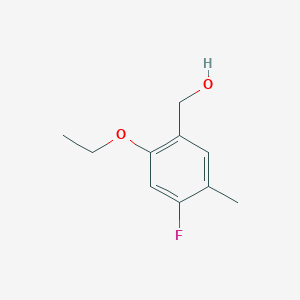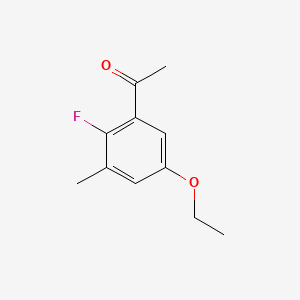
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 . This compound is characterized by the presence of an ethanone group attached to a substituted phenyl ring, which includes ethoxy, fluoro, and methyl substituents. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone typically involves the reaction of appropriate substituted benzene derivatives with ethanone precursors under controlled conditions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(5-Ethoxy-2-fluoro-3-methylphenyl)ethanone can be compared with similar compounds such as:
1-(2-Ethoxy-5-fluoro-3-methylphenyl)ethanone: This compound has a similar structure but with different positions of the ethoxy and fluoro groups, leading to variations in chemical reactivity and applications.
1-(3-Methylphenyl)ethanone: Lacks the ethoxy and fluoro substituents, resulting in different chemical properties and uses.
The unique combination of substituents in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13FO2 |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
1-(5-ethoxy-2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C11H13FO2/c1-4-14-9-5-7(2)11(12)10(6-9)8(3)13/h5-6H,4H2,1-3H3 |
Clé InChI |
WGNKLWNDVKJIRW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C(=C1)C)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)

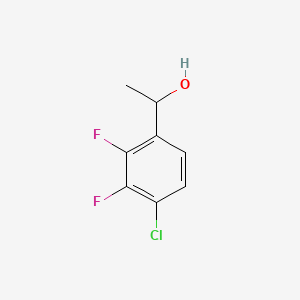
![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)

![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
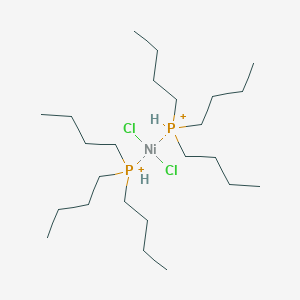
![6-Chloropyrazolo[1,5-A]pyridin-5-amine](/img/structure/B14029748.png)
![[(4aS,5R,6R,8aR)-6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl (Z)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14029750.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)
